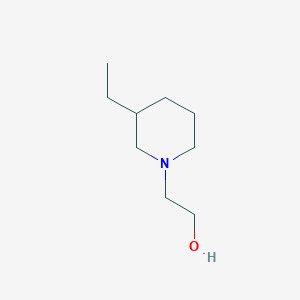
2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as 'TEMPO' and has gained attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
TEMPO acts as a catalyst in various chemical reactions by facilitating the transfer of electrons. The nitroxyl group attached to the piperidine ring of TEMPO undergoes reversible oxidation-reduction reactions, which enables it to act as a stable free radical. The presence of TEMPO in a reaction mixture can alter the reaction pathway, leading to the formation of desired products.
Biochemical and Physiological Effects:
TEMPO has been shown to have antioxidant properties and can scavenge free radicals in biological systems. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. TEMPO has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TEMPO has several advantages in lab experiments, such as its stability and ease of handling. It is also readily available and relatively inexpensive. However, TEMPO has some limitations, such as its potential toxicity and its sensitivity to moisture and air.
Orientations Futures
TEMPO has several potential future directions in scientific research. It can be used in the development of new catalysts for various chemical reactions, as well as in the synthesis of new materials such as polymers and nanoparticles. TEMPO can also be studied for its potential use in the treatment of various diseases and as a diagnostic tool for imaging techniques such as magnetic resonance imaging (MRI).
Conclusion:
TEMPO is a unique chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its stable free radical properties make it a valuable catalyst in chemical reactions, and its antioxidant and anti-inflammatory properties make it a potential therapeutic agent for various diseases. Further research is needed to fully explore the potential of TEMPO in scientific research.
Méthodes De Synthèse
TEMPO can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine using various oxidizing agents such as sodium hypochlorite, potassium permanganate, and nitric acid. The reaction yields TEMPO as a stable free radical with a nitroxyl group (-NO) attached to the piperidine ring.
Applications De Recherche Scientifique
TEMPO has been widely used in scientific research due to its unique properties as a stable free radical. It has been used as a catalyst in various chemical reactions such as the oxidation of alcohols, aldehydes, and ketones. TEMPO has also been used in the synthesis of polymers, and as a spin-label in electron paramagnetic resonance (EPR) spectroscopy.
Propriétés
IUPAC Name |
2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13(2)9-12(10-14(3,4)16-13)15-11-5-7-17-8-6-11/h11-12,15-16H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPCEZRTNSLQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)


![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
